N-[(E)-(4-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine
Overview
Description
N-[(E)-(4-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N-[(E)-(4-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific synthetic route may involve the following steps:
Condensation Reaction: The reaction between 4-fluorobenzaldehyde and 5,6-diphenyl-1,2,4-triazin-3-amine in the presence of a catalyst such as acetic acid.
Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(E)-(4-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(E)-(4-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(E)-(4-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine involves its interaction with biological macromolecules such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of essential biological processes. Molecular targets include enzymes involved in DNA replication and repair, as well as proteins that regulate cell cycle progression.
Comparison with Similar Compounds
N-[(E)-(4-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine can be compared with other Schiff bases and triazine derivatives. Similar compounds include:
N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
(E)-(4-fluorophenylimino)methyl)naphthalen-2-ol: Another Schiff base with a different core structure, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5/c23-19-13-11-16(12-14-19)15-24-27-22-25-20(17-7-3-1-4-8-17)21(26-28-22)18-9-5-2-6-10-18/h1-15H,(H,25,27,28)/b24-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSILLZQSVCXAR-BUVRLJJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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